molecular formula C17H15NO B14662431 1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- CAS No. 51089-64-6

1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl-

Katalognummer: B14662431
CAS-Nummer: 51089-64-6
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: ZZQPZPATVZEOGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure consists of an isoquinolinone core with two methyl groups at positions 2 and 4, and a phenyl group at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinolinone to its corresponding isoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1(2H)-Isoquinolinone, 3-phenyl-: Lacks the methyl groups at positions 2 and 4.

    1(2H)-Isoquinolinone, 2-methyl-3-phenyl-: Has a single methyl group at position 2.

    1(2H)-Isoquinolinone, 4-methyl-3-phenyl-: Has a single methyl group at position 4.

Uniqueness

1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.

Eigenschaften

CAS-Nummer

51089-64-6

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

2,4-dimethyl-3-phenylisoquinolin-1-one

InChI

InChI=1S/C17H15NO/c1-12-14-10-6-7-11-15(14)17(19)18(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3

InChI-Schlüssel

ZZQPZPATVZEOGK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=O)C2=CC=CC=C12)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.